N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide: is a synthetic organic compound that belongs to the class of chromeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno-thiazole core linked to an acetamide group, which is further substituted with an isopropylphenyl moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 3-formylchromone, under acidic or basic conditions to form the chromeno-thiazole core.
Acetamide Formation: The chromeno-thiazole intermediate is then reacted with 2-(4-isopropylphenyl)acetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its synthesis and applications are of interest to companies involved in drug discovery and agricultural sciences.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methylphenyl)acetamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-chlorophenyl)acetamide
Uniqueness
Compared to these similar compounds, N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13(2)15-9-7-14(8-10-15)11-19(24)22-21-23-20-16-5-3-4-6-17(16)25-12-18(20)26-21/h3-10,13H,11-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZYXRMQCOMOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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